molecular formula C15H12ClNO7S B11526632 Ethyl 2-[(4-chlorobenzenesulfonyl)oxy]-5-nitrobenzoate

Ethyl 2-[(4-chlorobenzenesulfonyl)oxy]-5-nitrobenzoate

Cat. No.: B11526632
M. Wt: 385.8 g/mol
InChI Key: JHYPYMDBNLGFKZ-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-chlorobenzenesulfonyl)oxy]-5-nitrobenzoate is an organic compound with a complex structure that includes a nitro group, a sulfonyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4-chlorobenzenesulfonyl)oxy]-5-nitrobenzoate typically involves multiple steps:

    Nitration: The starting material, ethyl benzoate, undergoes nitration to introduce the nitro group at the 5-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Sulfonylation: The nitro-substituted ethyl benzoate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the sulfonyl group.

    Esterification: If not already in the ester form, the final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Safety measures are crucial due to the use of strong acids and bases.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-chlorobenzenesulfonyl)oxy]-5-nitrobenzoate can undergo various chemical reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Sodium hydroxide or other strong bases.

    Hydrolysis: Sodium hydroxide for basic hydrolysis, hydrochloric acid for acidic hydrolysis.

Major Products

    Reduction: Ethyl 2-[(4-chlorobenzenesulfonyl)oxy]-5-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-[(4-chlorobenzenesulfonyl)oxy]-5-nitrobenzoic acid.

Scientific Research Applications

Ethyl 2-[(4-chlorobenzenesulfonyl)oxy]-5-nitrobenzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for more complex molecules in organic synthesis.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-chlorobenzenesulfonyl)oxy]-5-nitrobenzoate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(4-bromobenzenesulfonyl)oxy]-5-nitrobenzoate
  • Ethyl 2-[(4-methylbenzenesulfonyl)oxy]-5-nitrobenzoate

Uniqueness

Ethyl 2-[(4-chlorobenzenesulfonyl)oxy]-5-nitrobenzoate is unique due to the presence of the chlorine atom in the sulfonyl group, which can influence its reactivity and interactions. Compared to its bromine or methyl analogs, the chlorine derivative may exhibit different electronic and steric properties, affecting its behavior in chemical reactions and biological systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C15H12ClNO7S

Molecular Weight

385.8 g/mol

IUPAC Name

ethyl 2-(4-chlorophenyl)sulfonyloxy-5-nitrobenzoate

InChI

InChI=1S/C15H12ClNO7S/c1-2-23-15(18)13-9-11(17(19)20)5-8-14(13)24-25(21,22)12-6-3-10(16)4-7-12/h3-9H,2H2,1H3

InChI Key

JHYPYMDBNLGFKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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